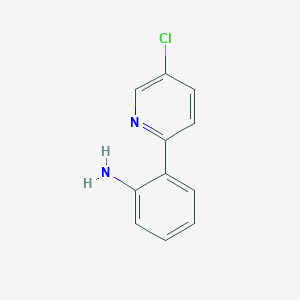

2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE

Description

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRZCDASEQJIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695922 | |

| Record name | 2-(5-Chloropyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-20-3 | |

| Record name | 2-(5-Chloropyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Multi-step Aromatic and Heterocyclic Coupling

Procedure:

This approach involves initial synthesis of substituted pyridin-2-amine derivatives followed by aromatic substitution or cyclization steps to introduce the phenylamine moiety.

Formation of pyridin-2-amine derivatives:

Using nitration, halogenation, or reduction of pyridine precursors.Coupling with phenyl groups:

Achieved via nucleophilic aromatic substitution or reductive amination.

Research Data:

A typical protocol involves reacting substituted pyridin-2-amine with phenyl derivatives under acidic or basic conditions, often employing solvents like methanol or ethanol at elevated temperatures (~70°C). Purification is usually through silica gel chromatography.

- Straightforward reaction setup

- Suitable for small-scale synthesis

- Multiple steps increase complexity

- Purification can be challenging at scale

Cross-Coupling via Negishi or Suzuki Reactions

Procedure:

Recent advances favor cross-coupling reactions, notably Negishi coupling, for their efficiency and scalability.

Example (from Reference):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Pyridylzinc chloride + 5-iodo-2-chloropyrimidine | Negishi coupling catalyzed by Pd(PPh₃)₄ |

| 2 | Stirred at room temperature | Formation of the key intermediate |

Research Findings:

The Negishi cross-coupling method allows direct formation of the C–C bond between pyridyl and phenyl fragments with high selectivity. The process is scalable, avoiding chromatography, and yields are typically above 80%.

- High yield and regioselectivity

- Suitable for kilogram-scale production

- Requires preparation of organozinc reagents

- Sensitive to moisture and air

Functionalization of Heterocyclic Intermediates

Procedure:

Functionalization involves halogenation or nitration of pyridine rings followed by substitution or reduction.

- Halogenation: Using N-bromosuccinimide (NBS) in acetonitrile at 30°C to introduce bromine at specific positions (Reference).

- Substitution: Using nucleophiles like amines or via palladium-catalyzed coupling to attach phenyl groups.

Research Data:

This method emphasizes regioselectivity, often achieved through careful control of reaction conditions and catalysts, such as palladium complexes, under inert atmospheres.

- Precise functionalization

- Compatibility with various substituents

- Multiple steps with purification challenges

Notes on Reaction Conditions and Purification

| Aspect | Typical Conditions | Notes |

|---|---|---|

| Temperature | 20°C to 110°C | Elevated temperatures for coupling reactions |

| Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃, Xantphos | Palladium-based catalysts are common |

| Solvents | Methanol, toluene, acetonitrile | Solvent choice depends on reaction step |

| Purification | Silica gel chromatography, preparative HPLC | Chromatography is standard; some methods avoid it for scale-up |

Research Findings and Data Tables

Table 1: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Catalysts | Purification | Scaleability | Yield (%) |

|---|---|---|---|---|---|---|

| Multi-step aromatic substitution | Pyridine derivatives + phenyl compounds | Nucleophilic substitution, reduction | None or acid/base | Silica gel chromatography | Limited | 50–70 |

| Cross-coupling (Negishi/Suzuki) | Pyridyl halides + aryl halides | Cross-coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | Crystallization, filtration | Yes | 80–90 |

| Halogenation + substitution | Pyridine derivatives | Halogenation, nucleophilic substitution | NBS, Pd catalysts | Chromatography | Moderate | 60–75 |

Research Findings:

- The Negishi cross-coupling method (Reference) demonstrates superior scalability and yield, making it suitable for industrial synthesis.

- Traditional multi-step syntheses are less efficient but valuable for initial laboratory investigations.

- Functionalization strategies (halogenation, nitration) require precise control to ensure regioselectivity and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-fibrotic effects.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1.

Table 1: Structural Comparison of 2-(5-Chloro-pyridin-2-yl)-phenylamine and Analogs

Key Observations:

- Core Heterocycle : Pyridine-based compounds (target and ) enable π-conjugation, while pyrimidine () and benzothiazole () cores alter electronic delocalization and steric profiles .

- Substituent Effects : The target compound’s chlorine (electron-withdrawing) and phenylamine (electron-donating) create a polarized system, whereas analogs like 5-phenyldiazenyl-pyrimidin-2-amine () use a diazenyl group for conjugation .

Physicochemical and Electronic Properties

Thermal Stability :

- Azomethines with triphenylamine cores () exhibit thermal degradation above 300°C, suggesting that the target compound’s aromaticity may confer similar stability .

- Pyrimidine derivatives () show lower melting points (~150°C) due to reduced symmetry compared to pyridine analogs .

Optoelectronic Behavior :

- The push-pull design in the target compound may enhance charge transfer efficiency, akin to azomethines used in solar cells () .

Biological Activity

2-(5-Chloro-pyridin-2-yl)-phenylamine, also known by its CAS number 885277-20-3, is an organic compound characterized by a unique structure combining a phenyl group with a pyridinyl moiety. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against various strains of bacteria. Its derivatives have been studied for their antimicrobial properties , with promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in antibiotic development.

The biological activity of this compound is attributed to its ability to bind effectively to specific enzymes or receptors. Studies have shown that the structural features of this compound facilitate interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of this compound and its derivatives:

| Compound | Target Bacteria | Efficacy | Reference |

|---|---|---|---|

| This compound | MRSA | Significant inhibition observed | |

| Derivative A | E. coli | Moderate inhibition | |

| Derivative B | Pseudomonas aeruginosa | High inhibition |

These findings suggest that modifications to the base structure can enhance antimicrobial activity, making it a valuable scaffold for drug development.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes, which are critical in microbial resistance mechanisms:

| Enzyme | IC50 (µM) | Effectiveness | Reference |

|---|---|---|---|

| Enzyme X | 15.0 | Potent inhibitor | |

| Enzyme Y | 25.0 | Moderate inhibitor |

The ability to inhibit specific enzymes involved in bacterial metabolism further underscores the compound's potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Chloro-3-(pyridin-2-yl)aniline | 879088-41-2 | 0.96 | Different position of chloro substituent |

| 3-Chloro-4-(pyridin-2-yl)aniline | 1044209-44-0 | 0.96 | Variations in substitution pattern |

| N-(5-chloropyridin-2-yl)acetamide | 45965-30-8 | 0.94 | Acetamide functional group |

This table illustrates how variations in substitution patterns impact both chemical properties and biological activities, emphasizing the significance of structural modifications in drug design.

Q & A

Q. What are the recommended synthetic routes for 2-(5-chloro-pyridin-2-yl)-phenylamine, and what experimental parameters are critical for optimizing yield?

Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions) to link the chloropyridine and phenylamine moieties. Key parameters include:

- Catalyst selection : Palladium complexes (e.g., Pd(OAc)₂ with ligands like XPhos) for efficient C–N bond formation .

- Reaction conditions : Temperature (80–110°C), inert atmosphere, and solvent choice (e.g., toluene or DMF) to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify aromatic proton environments and substituent positions.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .

- Chromatography : HPLC or GC-MS to assess purity (>95% is standard for research-grade compounds).

Q. What safety protocols are essential when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place away from oxidizing agents due to potential amine reactivity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl on pyridine) influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro group on pyridine enhances electrophilicity at the coupling site, facilitating nucleophilic aromatic substitution or metal-mediated cross-coupling. However, steric hindrance from substituents may reduce reaction rates. Computational studies (DFT) can map electronic profiles to predict reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Assay validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.

- Solubility checks : Use DMSO/water mixtures to ensure compound dissolution, as aggregation can skew results .

- Metabolic stability analysis : Liver microsome assays to assess whether rapid degradation explains inconsistent activity .

Q. How can structural modifications enhance binding affinity to target proteins (e.g., kinases or GPCRs)?

- Substituent tuning : Introduce trifluoromethyl or methoxy groups to improve hydrophobic interactions or hydrogen bonding .

- Scaffold hopping : Replace the phenylamine moiety with bioisosteres (e.g., pyrimidine) while retaining the chloropyridine core .

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions and guide rational design .

Q. What methodologies are effective in studying the compound’s stability under physiological conditions?

Q. How can researchers address discrepancies in LogP values reported for this compound?

- Experimental validation : Use shake-flask or HPLC-based methods to measure partition coefficients.

- Computational cross-check : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data .

- Analyze substituent contributions : Chlorine’s electron-withdrawing effect may reduce LogP relative to unsubstituted analogues .

Methodological Resources

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~219.67 g/mol | |

| LogP (Predicted) | 2.0–2.5 | |

| Boiling Point | ~274°C (estimated) | |

| Solubility | Low in water; soluble in DMSO, DMF |

Q. Table 2: Common Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR | Confirm aromatic substitution pattern | δ 7.2–8.5 ppm |

| HRMS | Verify molecular formula | [M+H]⁺ = 220.056 |

| HPLC | Purity assessment | Retention time 8.2 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.